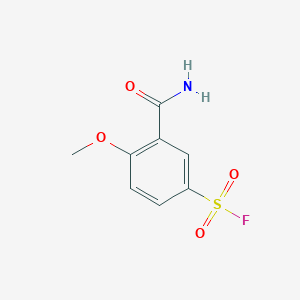

3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 g/mol . This compound is known for its versatility and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride typically involves the reaction of 3-carbamoyl-4-methoxybenzenesulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, and may require catalysts or specific temperature conditions .

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine may yield a sulfonamide derivative, while reaction with an alcohol may produce a sulfonate ester .

Scientific Research Applications

3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride is used in various scientific research applications, including:

Biology: The compound may be used in biochemical studies to investigate enzyme inhibition and protein modification.

Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition and other biological effects .

Comparison with Similar Compounds

Similar Compounds

4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a carbamoyl group.

Benzenesulfonyl fluoride: Lacks the carbamoyl and methoxy groups, making it less versatile in certain reactions.

Uniqueness

3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in organic synthesis and biochemical applications .

Biological Activity

3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Characterized by its sulfonyl fluoride functional group, this compound presents unique reactivity patterns that make it suitable for various applications, including drug development and enzyme interaction studies.

- Molecular Formula : C10H12N2O3S

- Molecular Weight : 235.27 g/mol

- Structural Features : The compound features a methoxy group and a carbamoyl group attached to a benzene ring, along with a sulfonyl fluoride moiety. This combination of functional groups contributes to its reactivity and potential biological interactions.

The biological activity of this compound is largely attributed to its ability to engage in nucleophilic substitution reactions, where the sulfonyl fluoride can be displaced by various nucleophiles. This reactivity allows the compound to form sulfonamides or other derivatives that may exhibit significant biological properties.

Enzyme Inhibition

The sulfonyl fluoride group is known for its ability to covalently modify active sites of enzymes, which can lead to inhibition. Studies have shown that sulfonyl fluorides can effectively engage with serine and cysteine residues in enzymes, impacting their functionality. This mechanism is particularly relevant in the context of developing enzyme inhibitors for therapeutic purposes.

Case Study 1: Cytotoxicity Assessment

In a comparative study of various sulfonamide derivatives, compounds exhibiting a sulfonyl fluoride group demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Case Study 2: Enzyme Interaction Studies

Research has highlighted the use of sulfonyl fluorides as chemical probes in studying enzyme mechanisms. For example, a study involving cereblon (CRBN), an E3 ubiquitin ligase, showed that sulfonyl fluorides could covalently bind to specific residues, thereby modulating enzyme activity and influencing cellular pathways involved in cancer progression .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Amino-4-methoxybenzene-1-sulfonyl fluoride | 498-74-8 | Contains an amino group instead of carbamoyl |

| 3-Cyano-4-methoxybenzene-1-sulfonyl fluoride | 165845674 | Features a cyano group, affecting reactivity |

| 3,5-Dichloro-4-(dimethylcarbamoyl)methoxybenzene-1-sulfonyl fluoride | 2137684230 | Contains dichloro substituents, enhancing biological activity |

The comparative analysis reveals that while similar compounds exhibit varying degrees of biological activity, the unique combination of functional groups in this compound may provide distinct advantages in terms of reactivity and potential therapeutic applications.

Properties

Molecular Formula |

C8H8FNO4S |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

3-carbamoyl-4-methoxybenzenesulfonyl fluoride |

InChI |

InChI=1S/C8H8FNO4S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11) |

InChI Key |

BCFQDFQQGFIPJR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.